molecular formula C28H34N2O6 B613429 Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH CAS No. 955048-89-2

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH

Cat. No. B613429
M. Wt: 494.59
InChI Key: OTDJFZHIGWFIEW-CQLNOVPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a peptide that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. This peptide is a derivative of the naturally occurring amino acid, leucine, and has unique structural features that make it an attractive candidate for studying protein-protein interactions, enzyme kinetics, and drug discovery.

Scientific Research Applications

“Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH” is a dipeptide building block containing Ser- or Thr-derived oxazolidines (pseudoprolines) which are versatile tools for overcoming some intrinsic problems in the field of peptide chemistry .

Application Summary

The presence of pseudoprolines within a peptide sequence results in the disruption of β-sheet structures considered as a source of intermolecular aggregation during chain elongation, thus increasing solvation and coupling kinetics in peptide assembly .

Methods of Application

These dipeptide building blocks are used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a temporary protecting group of the amino function, removed at each step of the synthesis .

Results or Outcomes

The use of pseudoprolines offers new possibilities for accessing large peptides by convergent strategies and chemoselective ligation techniques . Moreover, incorporation of a pseudoproline unit facilitates cyclization of peptides .

Moreover, the use of pseudoprolines offers new possibilities for accessing large peptides by convergent strategies and chemoselective ligation techniques . They also facilitate the cyclization of peptides .

properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-16(2)14-23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,16-17,22-24H,14-15H2,1-5H3,(H,29,34)(H,32,33)/t17-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDJFZHIGWFIEW-CQLNOVPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Westerlund, H Honarvar, E Norrstrom… - Molecular …, 2016 - ACS Publications
A promising strategy to enable patient stratification for targeted therapies is to monitor the target expression in a tumor by radionuclide molecular imaging. Affibody molecules (7 kDa) …
Number of citations: 43 pubs.acs.org
M Maes, A Levin, Z Hayouka, DE Shalev… - Bioorganic & medicinal …, 2009 - Elsevier
The HIV-1 integrase enzyme (IN) catalyzes integration of viral DNA into the host genome. We previously developed peptides that inhibit IN in vitro and HIV-1 replication in cells. Here we …
Number of citations: 22 www.sciencedirect.com

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